PIPES dipotassium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Buffering Agent:

PIPES is a widely used Good's buffer in biological research due to its favorable properties. It has a pKa of 6.8, making it effective for maintaining a desired pH range between 6.0 and 7.6. This range is crucial for various biological processes, including enzyme activity, protein stability, and cellular function. Additionally, PIPES exhibits minimal ionic strength and non-enzymatic interactions with biomolecules, minimizing potential interference with experiments.

Cell Culture:

PIPES finds application in cell culture media as a buffering agent to maintain a stable pH environment. This is essential for optimal cell growth and function. Studies have demonstrated the effectiveness of PIPES in supporting the growth of various cell lines, including mammalian, insect, and plant cells [].

Biochemical Assays:

PIPES is utilized in various biochemical assays due to its ability to maintain a consistent pH and minimal interaction with other assay components. This ensures accurate and reliable results. Examples of applications include enzyme activity assays, protein-protein interaction studies, and nucleic acid hybridization experiments [, ].

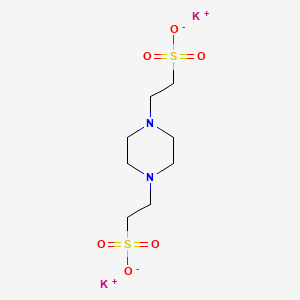

PIPES dipotassium salt, scientifically known as Piperazine-1,4-bis(2-ethanesulfonic acid) dipotassium salt, is a zwitterionic buffer commonly used in biological and biochemical applications. Its chemical formula is C₈H₁₆K₂N₂O₆S₂, and it has a molecular weight of approximately 378.55 g/mol. PIPES is characterized by its ability to maintain a stable pH in a biological range (around pH 6.1 to 7.5), which makes it particularly useful in various laboratory settings, especially in the preparation of buffers for biological assays and experiments .

PIPES acts as a buffer by influencing the concentration of free hydrogen ions (H+) in a solution. By taking up or releasing protons depending on the surrounding pH, it minimizes drastic pH shifts, creating a stable environment for biological processes that are sensitive to pH fluctuations [].

For example, in enzyme assays, maintaining a constant pH is crucial for optimal enzyme activity. PIPES helps maintain this constant pH by buffering the solution against small changes in acidity or alkalinity caused by the enzymatic reaction [].

PIPES dipotassium salt exhibits low toxicity and is generally regarded as biocompatible, making it suitable for use in various biological systems. It has been employed in fluorescence polarization microscopy studies to investigate kinesin-microtubule interactions, highlighting its utility in cell biology research . Additionally, PIPES has been shown to support protein stability and activity during purification and analysis processes due to its inert nature towards most biomolecules .

The synthesis of PIPES dipotassium salt typically involves the neutralization of Piperazine-1,4-bis(2-ethanesulfonic acid) with potassium hydroxide or potassium carbonate. The general reaction can be summarized as follows:

- Preparation of Piperazine-1,4-bis(2-ethanesulfonic acid): This intermediate can be synthesized through the reaction of piperazine with ethanesulfonic acid under controlled conditions.

- Neutralization: The resulting acid is then neutralized with an appropriate amount of potassium hydroxide or potassium carbonate to produce PIPES dipotassium salt.

The final product is purified through crystallization or filtration methods to ensure high purity levels for laboratory applications .

PIPES dipotassium salt is widely used in various fields, including:

- Biochemical Research: As a buffer in enzyme assays and protein purification protocols.

- Cell Biology: In studies involving cellular processes and interactions.

- Molecular Biology: For maintaining pH during DNA and RNA manipulations.

- Fluorescence Microscopy: As a stabilizing agent for fluorescent probes and biological samples .

Studies have demonstrated that PIPES dipotassium salt interacts minimally with proteins and nucleic acids, making it an ideal choice for experiments requiring high specificity and low background interference. Its zwitterionic nature allows it to maintain physiological conditions without participating in unwanted reactions that could affect experimental outcomes .

PIPES dipotassium salt shares similarities with other zwitterionic buffers such as:

| Compound Name | Chemical Formula | pKa Values | Unique Features |

|---|---|---|---|

| 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) | C₈H₁₈N₂O₄S | 7.5 | Higher buffering capacity at physiological pH |

| N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES) | C₈H₁₉N₂O₄S | 6.9 | Suitable for low-temperature applications |

| Tris(hydroxymethyl)aminomethane (Tris) | C₄H₁₁N₃O₃ | 8.1 | Commonly used in molecular biology; less effective below pH 7 |

PIPES dipotassium salt stands out due to its effective buffering range around neutral pH and its low reactivity with biomolecules, making it particularly advantageous for sensitive biological assays .

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.